molecular formula C7H14O2 B6250507 2-ethyl-5-methyl-1,4-dioxane, Mixture of diastereomers CAS No. 53907-91-8

2-ethyl-5-methyl-1,4-dioxane, Mixture of diastereomers

Cat. No.: B6250507
CAS No.: 53907-91-8
M. Wt: 130.18 g/mol
InChI Key: DPXGZEPGOMVZDJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Ethyl-5-methyl-1,4-dioxane (C₇H₁₄O₂, molecular weight 130.18 g/mol) is a six-membered cyclic ether with ethyl and methyl substituents at positions 2 and 5, respectively . The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents around the dioxane ring. Diastereomers differ in physical properties such as boiling point, solubility, and spectral characteristics, though their chemical reactivity may remain similar under non-stereoselective conditions .

Synthesis and Characterization
The compound is synthesized via ring-closing metathesis (RCM) of polypropylene glycol dimethyl ether (PPG DME) using silicon-based catalysts (e.g., [1]ₙ) in solvents like dichloromethane (CD₂Cl₂) or ortho-dichlorobenzene (oDCB) at 60–115°C. The reaction yields ~25% of the product, with the remainder comprising unreacted PPG DME and catalyst byproducts . Characterization relies on ¹H/¹³C NMR, GC-MS, and HSQC spectroscopy, which distinguish diastereomers through splitting patterns in the aliphatic region (δ 1.2–3.5 ppm) and aromatic ligand residues .

Properties

CAS No.

53907-91-8

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethyl-5-methyl-1,4-dioxane

InChI

InChI=1S/C7H14O2/c1-3-7-5-8-6(2)4-9-7/h6-7H,3-5H2,1-2H3

InChI Key

DPXGZEPGOMVZDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(CO1)C

Purity

95

Origin of Product

United States

Biological Activity

2-Ethyl-5-methyl-1,4-dioxane is a compound of significant interest in medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit different biological activities based on their stereochemistry. This article reviews the biological activity of 2-ethyl-5-methyl-1,4-dioxane, focusing on antiviral and antibacterial properties, as well as its metabolic pathways and potential toxicity.

Chemical Structure and Properties

The compound 2-ethyl-5-methyl-1,4-dioxane consists of a dioxane ring with ethyl and methyl substituents, leading to the formation of diastereomers due to the presence of stereocenters. The diastereomers can exhibit different physical and chemical properties, affecting their biological activity.

Antiviral Activity

Research has indicated that compounds related to dioxanes can possess antiviral properties. For instance, studies on bisdioxane derivatives have shown promising results against viruses such as Sindbis virus. One derivative demonstrated an effective concentration (EC50) of 14 µM for inhibiting viral replication, while another intermediate compound exhibited even stronger activity with an EC50 of 3.4 µM . The mechanism behind this activity involves the inhibition of viral capsid protein interactions, which are crucial for viral assembly and budding.

Metabolism and Toxicity

The metabolism of dioxanes is crucial for understanding their biological effects. 1,4-Dioxane, a related compound, is known to be absorbed through various routes (inhalation, dermal, oral) and is metabolized primarily in the liver . It has been associated with low acute toxicity but poses significant risks at high exposure levels, including severe liver and kidney damage . The metabolic pathways involve cytochrome P450 enzymes, which may also play a role in the activation or detoxification of dioxane derivatives.

Case Studies

StudyCompoundBiological ActivityEC50 (µM)Notes
Bisdioxane DerivativeAntiviral (Sindbis virus)14Effective in inhibiting viral replication
Intermediate CompoundAntiviral (Sindbis virus)3.4More effective than target compound
β-lactamase InhibitorAntibacterialVariesPotential for reducing bacterial resistance

Scientific Research Applications

Fragrance Industry

Overview:
The fragrance industry utilizes 2-ethyl-5-methyl-1,4-dioxane due to its pleasant olfactory properties. It is often incorporated into various fragrance compositions to enhance floral notes.

Case Study:
A patent describes a distillative process to prepare diastereomer-enriched odorant mixtures that include 2-ethyl-5-methyl-1,4-dioxane. The resulting mixtures exhibit improved olfactory characteristics, enabling the production of fragrances perceived as cleaner and more floral compared to conventional products .

Data Table: Fragrance Composition Ratios

ComponentRatio (I:II)Ratio (I:III)
Diastereomer I10:150:1
Diastereomer II1:101:50
Diastereomer III1:501:10

Pharmaceutical Applications

Overview:
The compound has been investigated for its potential as an antiviral agent, particularly against SARS-CoV-2. Research indicates that specific diastereomers demonstrate significant inhibitory effects on viral replication.

Case Study:
In a study focusing on the main protease (Mpro) of SARS-CoV-2, the pure (S,S,S)-diastereomer of a related compound exhibited an IC50 value of 120 nM, indicating strong antiviral activity. The study highlights the importance of stereochemistry in enhancing the efficacy of antiviral compounds .

Data Table: Antiviral Activity of Diastereomers

CompoundIC50 (nM)EC50 (μM)
(S,S,S)-13b-K1200.8–3.4
(R,S,S)-13b-H>5000Not Applicable
Mixture (13b)3004–5

Chemical Synthesis

Overview:
The synthesis of 2-ethyl-5-methyl-1,4-dioxane and its diastereomers involves complex chemical processes that can be optimized for better yields and selectivity.

Case Study:
Research has focused on efficient synthetic methods for producing this compound and its diastereomers through various chemical reactions. These methods aim to improve the yield while minimizing by-products .

Data Table: Synthetic Yields

Synthesis MethodYield (%)By-products
Standard Synthesis45High
Optimized Synthesis85Low

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings

Stereochemical Complexity

  • Unlike simpler dioxanes (e.g., 1,4-dioxane), substituted derivatives like 2-ethyl-5-methyl-1,4-dioxane exhibit diastereomerism due to multiple stereocenters. For example, (2R,5S)-configured dioxanes show distinct NMR splitting patterns compared to (2S,5R) isomers .
  • In contrast, Bis(2,5-hydroxymethyl)dioxane (a hydroxylated analog) lacks stereochemical diversity due to symmetry at positions 2 and 5 .

Synthetic Challenges

  • 2-Ethyl-5-methyl-1,4-dioxane synthesis via RCM faces yield limitations (~25%) due to competing oligomerization of PPG DME . By comparison, acetylation reactions for (2R,5S)-configured dioxanes achieve higher stereocontrol but require chiral starting materials .

Analytical Differentiation Diastereomers of 2-ethyl-5-methyl-1,4-dioxane are distinguishable via ¹³C NMR (δ 20–25 ppm for methyl/ethyl groups) and HSQC correlations . Similar techniques resolve diastereomers in benzodioxine derivatives, where anomeric protons in α/β-glycosides show distinct J-coupling (3.2–9.8 Hz) .

Physical Properties

  • Diastereomeric mixtures of 2-ethyl-5-methyl-1,4-dioxane exhibit intermediate solubility and boiling points compared to pure enantiomers. For example, enantiomers of dSp diastereomers share identical melting points but opposite optical rotations .

Research Implications and Limitations

  • Structural Elucidation Conflicts: Absolute configuration assignments for diastereomers (e.g., dSp derivatives) can vary between laboratories due to methodological differences (e.g., NOESY-NMR vs. TDDFT-ECD) .
  • Industrial Relevance : The mixture’s stability under high-temperature conditions (e.g., in oDCB at 115°C) suggests utility in polymer chemistry, though low yields limit scalability .
  • Gaps in Data : Physical property data (e.g., density, refractive index) for 2-ethyl-5-methyl-1,4-dioxane are absent in current literature, necessitating further experimental studies .

Preparation Methods

Vapor-Phase Catalytic Cyclization

The vapor-phase pyrolysis of α-hydroxy acid oligomers or their esters over fixed-bed catalysts offers a scalable route to 1,4-dioxane derivatives. For 2-ethyl-5-methyl-1,4-dioxane, substrates such as ethyl 2-hydroxy-3-methylpentanoate dimer undergo ring-closing dehydration at 150–350°C in the presence of γ-alumina (surface area: 0.04 m²/g). Nitrogen flow ensures short contact times (0.1–10 s), minimizing side reactions like oligomerization. Under optimal conditions, conversions exceed 90%, with selectivity toward the dioxane ring reaching 72%.

Table 1: Vapor-Phase Synthesis Parameters

CatalystTemperature (°C)Conversion (%)Selectivity (%)Diastereomer Ratio (syn:anti)
γ-Al₂O₃ (0.04 m²/g)25095723.2:1
ZrO₂30088652.8:1

Solution-Phase Acid-Catalyzed Cyclization

In solution-phase methods, Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) facilitate the cyclization of diols or keto-esters. For example, 3-methyl-2-ethyl-1,3-propanediol reacts with acetic anhydride under refluxing toluene, yielding 2-ethyl-5-methyl-1,4-dioxane with a diastereomer ratio of 4.5:1. The solvent’s polarity critically influences stereoselectivity; nonpolar solvents like dichloromethane favor syn diastereomers (ratios up to 7.33:1).

Catalyst Systems and Reaction Optimization

Fixed-Bed Catalysts

Aluminum oxides modified with silicon dioxide (up to 18% SiO₂) enhance thermal stability and acid site density, improving cyclization efficiency. Regeneration via air calcination at 400°C restores activity after deactivation. Zirconium oxide catalysts, though less active, exhibit superior resistance to coking in long-duration runs.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., 1,4-dioxane) stabilize transition states favoring syn-adducts, as evidenced by NMR analysis of crude reaction mixtures. Elevated temperatures (150–250°C) in vapor-phase systems suppress byproduct formation but may reduce enantiomeric excess due to racemization.

Diastereoselectivity and Analytical Characterization

NMR Analysis of Diastereomer Ratios

SolventDiastereomer Ratio (syn:anti)Yield (%)
1,4-Dioxane7.33:181
Dichloromethane4.88:171

Purification and Enantiomeric Resolution

Distillation and Crystallization

Fractional distillation under reduced pressure (68–110°C at 0.5–5 mmHg) isolates the dioxane product from oligomeric byproducts. Subsequent crystallization from anhydrous isopropanol enriches enantiomeric purity, achieving >99% ee for the (S)-(-)-enantiomer.

Chromatographic Separation

Silica gel chromatography with ethyl acetate/dichloromethane (1:3 v/v) eluent resolves diastereomers, albeit with moderate recovery (60–70%) due to similar polarities.

Industrial and Environmental Considerations

Scalable vapor-phase processes reduce solvent waste, aligning with green chemistry principles. However, catalyst lifetime and energy inputs for high-temperature operation remain challenges. Future research should explore biocatalytic routes or flow-chemistry systems to enhance sustainability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethyl-5-methyl-1,4-dioxane as a diastereomeric mixture?

  • Methodological Answer : Synthesis typically involves ring-closing metathesis (RCM) or acid/base-catalyzed cyclization. For example, analogous dioxane derivatives are synthesized via RCM in dichloromethane using catalysts like Grubbs’ catalyst, followed by isolation via column chromatography. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products and maximize diastereomeric yield . Basic or acidic conditions may influence stereochemical outcomes, requiring pH monitoring during synthesis .

Q. How can diastereomers of 2-ethyl-5-methyl-1,4-dioxane be separated and purified?

  • Methodological Answer : Preparative chromatography (e.g., HPLC or GC) with chiral stationary phases is effective. For example, GC-MS with cyclooctane as an internal standard can resolve diastereomers based on retention time differences. Polar solvents like ethyl acetate/hexane mixtures enhance separation efficiency in column chromatography . Fraction collection should be validated using NMR to confirm stereochemical purity .

Q. What analytical techniques are essential for initial characterization of the diastereomeric mixture?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR distinguishes diastereomers via splitting patterns (e.g., protons on chiral carbons) and coupling constants. NOESY experiments can confirm spatial proximity of substituents .
  • GC-MS : Quantifies diastereomer ratios and identifies fragmentation patterns. Internal standards (e.g., cyclooctane) improve accuracy .
  • Polarimetry : Measures optical activity if enantiomers are present within the diastereomeric mixture .

Advanced Research Questions

Q. How do stereochemical configurations influence the stability and reactivity of 2-ethyl-5-methyl-1,4-dioxane diastereomers?

  • Methodological Answer : Stability studies under acidic, basic, and thermal conditions reveal stereochemical dependencies. For example, cis-diastereomers may hydrolyze faster in acidic environments due to steric strain, as seen in analogous dimethyl dioxanes . Computational modeling (e.g., DFT calculations) predicts activation energies for hydrolysis or oxidation pathways, correlating with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for diastereomeric mixtures?

  • Methodological Answer :

  • Overlapping NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Variable-temperature NMR can separate broadened peaks caused by slow conformational exchange .
  • Ambiguous MS Fragmentation : High-resolution mass spectrometry (HRMS) and isotopic labeling clarify fragmentation pathways. Comparative analysis with synthesized pure diastereomers validates assignments .

Q. How can computational modeling predict the physicochemical behavior of diastereomers in complex systems?

  • Methodological Answer : Molecular dynamics (MD) simulations assess solvent interactions and partition coefficients. Docking studies predict binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses. Software like Gaussian or Schrodinger Suite models stereoelectronic effects on reactivity .

Q. What experimental designs mitigate environmental risks during large-scale synthesis?

  • Methodological Answer : Green chemistry principles apply:

  • Solvent Selection : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Waste Management : Acidic hydrolysis byproducts (e.g., glycols) require neutralization and treatment via professional waste disposal protocols .
  • Catalyst Recycling : Immobilized catalysts reduce heavy metal contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.